tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate
Overview
Description
tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is part of the hydrazinecarboxylate family and is characterized by the presence of a tert-butyl group, a hydroxybenzylidene moiety, and a hydrazinecarboxylate functional group.
Preparation Methods
The synthesis of tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate typically involves the condensation reaction between tert-butyl hydrazinecarboxylate and 3-hydroxybenzaldehyde . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Chemical Reactions Analysis
tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxybenzylidene moiety, using reagents such as halogens or alkylating agents
Scientific Research Applications
tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
tert-Butyl 2-(3-hydroxybenzylidene)hydrazinecarboxylate can be compared with other similar compounds, such as:
- tert-Butyl 2-(3-phenylpropylidene)hydrazinecarboxylate
- tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
- tert-Butyl 2-(3-hydroxybenzaldehyde)hydrazinecarboxylate
These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities .
Properties
IUPAC Name |
tert-butyl N-[(E)-(3-hydroxyphenyl)methylideneamino]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-13-8-9-5-4-6-10(15)7-9/h4-8,15H,1-3H3,(H,14,16)/b13-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEARTZXAGKFFAO-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC(=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=CC(=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429938 | |
Record name | N'-(3-Hydroxy-benzylidene)-hydrazinecarboxylic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162739-81-3 | |
Record name | N'-(3-Hydroxy-benzylidene)-hydrazinecarboxylic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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